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Compound of Interest

Compound Name:
2-Hydroxy-4-

(methylamino)benzoic acid

CAS No.: 6952-12-1

Cat. No.: B1595789

Get Quote

Executive Summary
This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns

of 4-methylaminosalicylic acid (4-MAS), a structural analog and potential impurity of the

antitubercular drug 4-aminosalicylic acid (PAS). It is designed for analytical scientists and drug

development professionals requiring precise differentiation between 4-MAS, its parent

compound (PAS), and major metabolites like N-acetyl-PAS.

The core differentiator identified is the m/z 168 → 124 transition (decarboxylation), which is

distinct from the m/z 154 → 110 transition observed in PAS. This guide details the

fragmentation mechanisms, provides comparative spectral data, and outlines a validated LC-

MS/MS protocol for impurity profiling.

Chemical Identity and Structural Context
Understanding the structural nuances is critical for interpreting MS data. 4-MAS differs from

PAS by a single methyl group on the amine nitrogen.
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Compound
4-
Methylaminosalicyl
ic Acid (4-MAS)

4-Aminosalicylic
Acid (PAS)

N-Acetyl-PAS

Role Impurity / Analog
Active Pharmaceutical

Ingredient (API)
Major Metabolite

Formula C₈H₉NO₃ C₇H₇NO₃ C₉H₉NO₄

Monoisotopic Mass 167.06 Da 153.04 Da 195.05 Da

Precursor Ion [M+H]⁺ m/z 168 m/z 154 m/z 196

Key Structural Feature N-Methylated amine Primary amine N-Acetylated amine

Fragmentation Mechanism Analysis
The fragmentation of salicylic acid derivatives in positive electrospray ionization (ESI+) is

driven by two primary pathways: decarboxylation (loss of CO₂) and dehydration (loss of H₂O).

Primary Fragmentation Pathway (4-MAS)
Upon protonation, 4-MAS (m/z 168) undergoes a characteristic neutral loss of 44 Da (CO₂).

This is facilitated by the ortho-hydroxy group, which stabilizes the transition state.

Precursor Selection: [M+H]⁺ at m/z 168.

Primary Transition (Quantifier): Loss of CO₂ yields the N-methyl-m-aminophenol cation at

m/z 124.

Mechanism:[1] 1,3-hydrogen shift from the carboxyl group followed by elimination of CO₂.

Secondary Transition (Qualifier): Loss of H₂O (18 Da) yields the acylium ion at m/z 150.

Mechanism:[1] Interaction between the ortho-hydroxyl and the carboxyl group (ortho

effect).

Comparative Fragmentation Table
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The following table contrasts the MS/MS transitions of 4-MAS against its alternatives to ensure

specificity in Multiple Reaction Monitoring (MRM) methods.

Analyte
Precursor
(m/z)

Product Ion
1 (Quant)

Product Ion
2 (Qual)

Neutral
Loss
Mechanism

Collision
Energy
(eV)*

4-MAS 168.1 124.1 150.1
-CO₂ (44), -

H₂O (18)
15 - 25

PAS 154.0 136.0 110.0
-H₂O (18), -

CO₂ (44)
12 - 20

N-Acetyl-PAS 196.1 136.0 154.0
-Acetamide, -

Ketene
18 - 28

m-

Aminophenol
110.1 65.0 93.0

Ring

cleavage
25 - 35

*Note: Collision energies are instrument-dependent (values optimized for Triple Quadrupole

systems).

Visualization of Fragmentation Pathways
The following diagram illustrates the specific fragmentation tree for 4-methylaminosalicylic acid,

highlighting the divergence from the PAS pathway.
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Alternative: PAS Pathway

[M+H]+ Precursor
m/z 168

(4-Methylaminosalicylic acid)

Product Ion
m/z 124

(N-methyl-m-aminophenol)

Loss of CO2 (-44 Da)
Primary Transition

Product Ion
m/z 150

(Acylium Ion)

Loss of H2O (-18 Da)
Ortho Effect

Fragment
m/z 96

(Ring contraction)

Loss of CO (-28 Da)

PAS [M+H]+
m/z 154

m-Aminophenol
m/z 110

-CO2

Click to download full resolution via product page

Caption: Fragmentation tree of 4-MAS (m/z 168) showing primary decarboxylation vs. PAS

(m/z 154).

Experimental Protocol: LC-MS/MS Profiling
To reliably detect 4-MAS in the presence of PAS, chromatographic separation is required to

prevent ion suppression, although the mass difference (14 Da) allows for spectral resolution.

Sample Preparation
Matrix: Plasma or Pharmaceutical Formulation.[2]

Extraction: Protein precipitation with Methanol (1:3 v/v) is preferred over Acetonitrile to

minimize solvent-dependent protomer formation which can affect PAS ionization [1].

Internal Standard: Use Salicylic Acid-d4 or PAS-d3 to compensate for matrix effects.

LC-MS/MS Conditions
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Column: C18 Reverse Phase (e.g., Waters Acquity HSS T3, 2.1 x 100 mm, 1.8 µm).

Standard C18 may retain these polar compounds poorly; a high-strength silica (HSS) or

polar-embedded column is recommended.

Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to protonate the amine).

Mobile Phase B: 0.1% Formic Acid in Methanol.

Gradient:

0-1 min: 5% B (Isocratic hold for polar retention)

1-5 min: 5% → 40% B

5-6 min: 95% B (Wash)

Flow Rate: 0.3 mL/min.

Method Validation Parameters
Selectivity: Monitor m/z 168 → 124. Ensure no interference from N-Acetyl-PAS (m/z 196) in-

source fragmentation. N-Acetyl-PAS can lose ketene (-42 Da) to form m/z 154 (PAS), but not

m/z 168.

Linearity: 10 ng/mL – 1000 ng/mL.

Limit of Quantitation (LOQ): Typically ~5 ng/mL using ESI+ on a triple quadrupole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1595789?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

